2,6-Dichloro-4-(difluoromethyl)benzaldehyde
Description
Properties
Molecular Formula |
C8H4Cl2F2O |
|---|---|
Molecular Weight |
225.02 g/mol |
IUPAC Name |
2,6-dichloro-4-(difluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H4Cl2F2O/c9-6-1-4(8(11)12)2-7(10)5(6)3-13/h1-3,8H |
InChI Key |
AOVZHOBPKUQKIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C=O)Cl)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,6-Dichloro-4-(difluoromethyl)benzaldehyde typically involves the chlorination of 2,6-dichlorotoluene followed by oxidation. One common method includes the following steps:
Industrial Production Methods
Industrial production methods for 2,6-Dichloro-4-(difluoromethyl)benzaldehyde often involve large-scale chlorination and oxidation processes, optimized for high yield and purity. These methods are designed to minimize waste and reduce production costs, making the process more environmentally friendly and economically viable .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(difluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Addition Reactions: The difluoromethyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Nucleophiles: Ammonia (NH3) or amines for substitution reactions.
Major Products
Oxidation: 2,6-Dichloro-4-(difluoromethyl)benzoic acid.
Reduction: 2,6-Dichloro-4-(difluoromethyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2,6-Dichloro-4-(difluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(difluoromethyl)benzaldehyde involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, participate in nucleophilic addition reactions, and undergo oxidation-reduction processes. The molecular targets and pathways depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
a. Chloro vs. Fluoro Substituents
b. Difluoromethyl vs. Hydroxyl Groups
- 2,6-Difluoro-4-hydroxybenzaldehyde (C₇H₄F₂O₂) : The hydroxyl group increases polarity and solubility in aqueous media but reduces stability under acidic conditions. In contrast, the difluoromethyl group in the target compound improves lipid solubility, favoring blood-brain barrier penetration in drug candidates .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Log P (Predicted) |
|---|---|---|---|---|---|
| 2,6-Dichloro-4-(difluoromethyl)benzaldehyde | C₈H₄Cl₂F₂O | 235.03 | 2,6-Cl; 4-CF₂H | 280–285* | 2.8 |
| 4-Chloro-2,6-difluorobenzaldehyde | C₇H₃ClF₂O | 192.55 | 4-Cl; 2,6-F | 245–250* | 2.1 |
| 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde | C₈H₃Cl₂F₃O₂ | 273.00 | 2,6-Cl; 4-OCF₃ | 295–300* | 3.5 |
| 2,6-Difluoro-4-hydroxybenzaldehyde | C₇H₄F₂O₂ | 158.10 | 2,6-F; 4-OH | 220–225* | 1.2 |
Pharmacological Potential
The difluoromethyl group in the target compound enhances metabolic stability compared to non-fluorinated analogs, a feature critical in drug design . For example, fluorine’s inductive effects reduce basicity in adjacent amines, improving bioavailability .
Biological Activity
2,6-Dichloro-4-(difluoromethyl)benzaldehyde is an aromatic aldehyde characterized by its unique structure, which includes two chlorine atoms and a difluoromethyl group attached to a benzene ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. Understanding its biological activity is crucial for exploring its applications in drug development and environmental science.
- Molecular Formula : C8H4Cl2F2O
- Molecular Weight : 227.02 g/mol
- CAS Number : 134741-65-4
The biological activity of 2,6-Dichloro-4-(difluoromethyl)benzaldehyde is largely attributed to its ability to interact with various biological molecules. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The presence of difluoromethyl enhances lipophilicity, which may facilitate interactions with lipid membranes and increase bioavailability.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of 2,6-Dichloro-4-(difluoromethyl)benzaldehyde against various pathogens. In vitro assays demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Antifungal Activity
The compound also exhibited antifungal activity against several fungal strains. The efficacy was evaluated using standard agar diffusion methods, yielding promising results.
| Fungal Strain | Zone of Inhibition (mm) |
|---|---|
| Aspergillus niger | 15 |
| Trichophyton mentagrophytes | 20 |
Case Studies
A notable case study involved the synthesis and evaluation of derivatives of 2,6-Dichloro-4-(difluoromethyl)benzaldehyde. Researchers modified the compound to enhance its biological activity and reduce toxicity. One derivative showed improved antibacterial properties with an MIC of 16 µg/mL against Staphylococcus aureus, indicating that structural modifications can lead to more effective compounds.
Toxicity and Safety
While exploring the biological activity, it is essential to consider the compound's safety profile. Preliminary toxicity assessments reveal that 2,6-Dichloro-4-(difluoromethyl)benzaldehyde exhibits moderate toxicity in mammalian cell lines at high concentrations, necessitating further studies to evaluate its safety for potential therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
